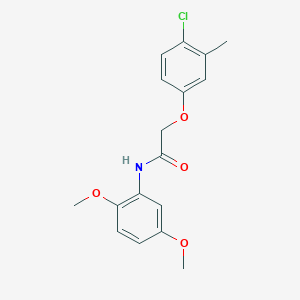![molecular formula C15H9F3N2O4 B5578405 N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline, also known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been found to inhibit the activity of protein kinases, which are important in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline can reduce tumor growth and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline is its versatility in various scientific research areas. Its unique chemical structure allows it to be used in a wide range of applications. However, one limitation of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline is its potential toxicity, which requires careful handling and use.
Zukünftige Richtungen
There are several future directions for N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline research. One area of interest is the development of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the synthesis of novel polymers and materials using N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline.
Synthesemethoden
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline can be synthesized through a multistep process that involves the reaction of 6-nitro-1,3-benzodioxole with 2-(trifluoromethyl)aniline in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline.
Wissenschaftliche Forschungsanwendungen
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been found to have potential applications in various scientific research areas, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been studied for its antitumor and antiviral properties. In material science, N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been used to synthesize polymers with unique properties. In organic synthesis, N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been used as a reagent for various reactions.
Eigenschaften
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4/c16-15(17,18)10-3-1-2-4-11(10)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYKBSJEGYGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)


